molecular formula C13H24N2O4 B12976706 Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate

Cat. No.: B12976706
M. Wt: 272.34 g/mol
InChI Key: JEBCWKBYGDSWFR-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane are used to remove the Boc group.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, free amines, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate involves its ability to act as a protecting group for amines, preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate can be compared with other similar compounds such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-4-aminopiperidine-4-carboxylic acid

These compounds share the Boc protecting group and piperidine or piperazine rings, but differ in their specific substituents and functional groups. The unique structure of this compound provides distinct reactivity and stability, making it particularly useful in certain synthetic applications.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-14-7-6-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)

InChI Key

JEBCWKBYGDSWFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCCC1NC(=O)OC(C)(C)C

Origin of Product

United States

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